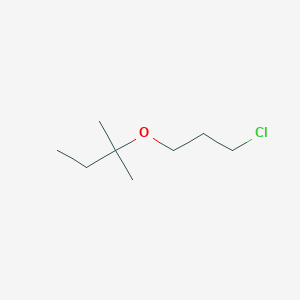
2-(3-Chloropropoxy)-2-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloropropoxy)-2-methylbutane is an organic compound with the molecular formula C8H17ClO. This compound is characterized by the presence of a chloropropoxy group attached to a methylbutane backbone. It is a versatile chemical used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropoxy)-2-methylbutane typically involves the reaction of 2-methylbutanol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile. The product is then purified through distillation or recrystallization to obtain the desired compound in high yield .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography are employed to ensure the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloropropoxy)-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-(3-hydroxypropoxy)-2-methylbutane.
Oxidation: Formation of 2-(3-chloropropoxy)-2-methylbutan-1-ol or 2-(3-chloropropoxy)-2-methylbutanone.
Reduction: Formation of 2-(3-propoxy)-2-methylbutane.
Applications De Recherche Scientifique
2-(3-Chloropropoxy)-2-methylbutane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(3-Chloropropoxy)-2-methylbutane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropoxy group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. This compound can also participate in signaling pathways by modulating the activity of key regulatory proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chloropropoxy)-2-methylpropane
- 2-(3-Chloropropoxy)-2-methylpentane
- 2-(3-Chloropropoxy)-2-methylhexane
Uniqueness
2-(3-Chloropropoxy)-2-methylbutane is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
171247-69-1 |
|---|---|
Formule moléculaire |
C8H17ClO |
Poids moléculaire |
164.67 g/mol |
Nom IUPAC |
2-(3-chloropropoxy)-2-methylbutane |
InChI |
InChI=1S/C8H17ClO/c1-4-8(2,3)10-7-5-6-9/h4-7H2,1-3H3 |
Clé InChI |
SVZJAZVDSAINFO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)OCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



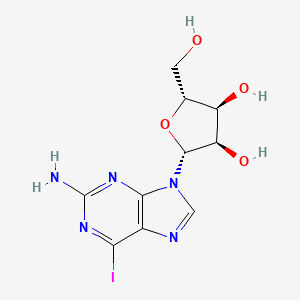

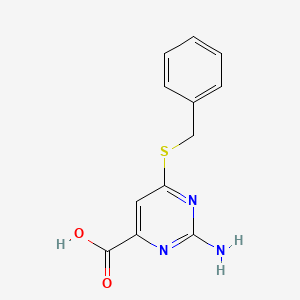
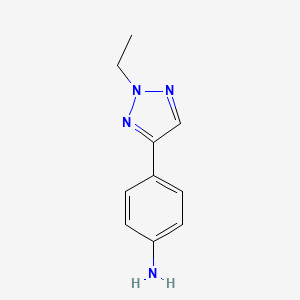
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-hexyl-1H-purin-6-one](/img/structure/B12920728.png)
![2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate](/img/structure/B12920739.png)

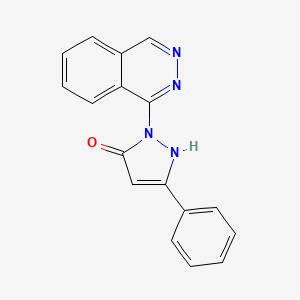
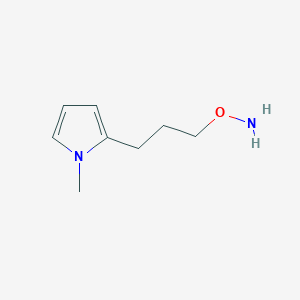
![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B12920761.png)

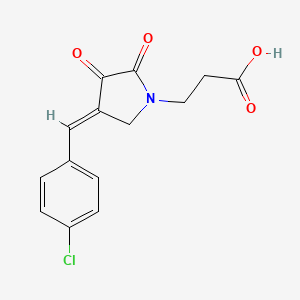
![3-Ethyltriazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12920775.png)
